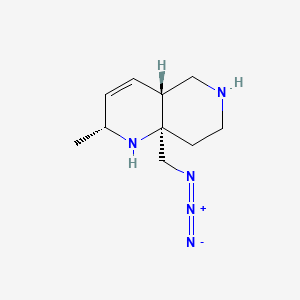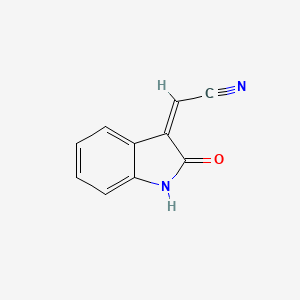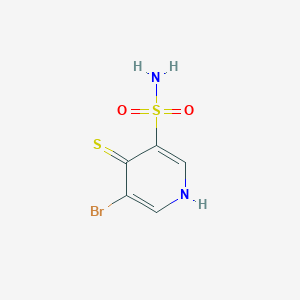
(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-ium chloride is a chemical compound that belongs to the class of quinolines. This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 2nd position on the quinoline ring. The compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-ium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoroquinoline and 2-methylquinoline.
Reaction Conditions: The reaction conditions often involve the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the quinolinium ion.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-ium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as sodium methoxide and sodium ethoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further utilized in different scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-ium chloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoroquinoline: A similar compound with a fluorine atom at the 6th position but lacking the methyl group.
2-Methylquinoline: A compound with a methyl group at the 2nd position but lacking the fluorine atom.
Tetrahydroquinoline: A fully reduced form of quinoline without any substituents.
Uniqueness
(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-ium chloride is unique due to the presence of both the fluorine atom and the methyl group, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in various scientific research applications.
Eigenschaften
Molekularformel |
C10H13ClFN |
|---|---|
Molekulargewicht |
201.67 g/mol |
IUPAC-Name |
(2S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-ium;chloride |
InChI |
InChI=1S/C10H12FN.ClH/c1-7-2-3-8-6-9(11)4-5-10(8)12-7;/h4-7,12H,2-3H2,1H3;1H/t7-;/m0./s1 |
InChI-Schlüssel |
UFUBHMKHWBJKMI-FJXQXJEOSA-N |
Isomerische SMILES |
C[C@H]1CCC2=C([NH2+]1)C=CC(=C2)F.[Cl-] |
Kanonische SMILES |
CC1CCC2=C([NH2+]1)C=CC(=C2)F.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl (2E)-3-{6-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11824494.png)
![(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824501.png)


![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate](/img/structure/B11824520.png)





